molecular formula C23H20ClF2N3O4 B3134893 N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea CAS No. 400084-70-0

N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea

Cat. No. B3134893
CAS RN: 400084-70-0
M. Wt: 475.9 g/mol
InChI Key: RISRPAYJWOSDKP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a difluorobenzodioxol group, a pyridinyl group, and an isopropylurea group .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound more lipophilic .

Scientific Research Applications

Chemical Structure and Crystallography

The title compound's crystallography reveals significant insights into its molecular geometry and potential interactions. The dihedral angle between chlorophenyl and cycloheptapyridinyl rings, and the configuration of central groups, highlight its complex molecular structure. Such detailed structural information is crucial for understanding the compound's chemical reactivity and potential as a scaffold in drug design (Mague et al., 2017).

Synthesis and Molecular Docking

The synthesis of related compounds provides a foundation for understanding the chemical properties and potential biological activities of N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea. Studies on the synthesis and molecular docking of structurally related compounds reveal their potential as antimicrobial and anticancer agents, suggesting similar applications for the title compound (Katariya et al., 2021).

Photophysical Properties and Absorption Spectra

The photophysical properties and absorption spectra of related compounds, particularly those with 2,2-difluorobenzodioxole moieties, have been explored, indicating the title compound's potential applications in material science and as a fluorophore in biological imaging. These properties are essential for developing new materials with specific optical characteristics (Albertino et al., 2007).

Antioxidant Activity

Research on derivatives with similar structural features has demonstrated significant antioxidant activity, suggesting that this compound might also possess potent antioxidant properties. These findings are crucial for developing new antioxidants that can mitigate oxidative stress-related diseases (Tumosienė et al., 2019).

Heterocyclic Chemistry

The compound's synthesis and potential reactivity as part of heterocyclic chemistry research offer valuable insights into creating novel therapeutic agents. Understanding the synthesis and applications of related heterocyclic compounds can inform further research and development in medicinal chemistry and drug discovery (Aizawa, 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some similar compounds have been studied for their anticancer activity .

Future Directions

Future research could involve further exploration of the compound’s potential uses, such as its potential anticancer activity . Additionally, more studies could be done to fully understand its physical and chemical properties.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridin-3-yl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N3O4/c1-14(2)29(17-8-6-16(24)7-9-17)22(31)27-18-4-3-11-28(21(18)30)13-15-5-10-19-20(12-15)33-23(25,26)32-19/h3-12,14H,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISRPAYJWOSDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)Cl)C(=O)NC2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea

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